REACTION_CXSMILES
|
CC[CH2:3][CH2:4][O-:5].CC[CH2:8][CH2:9][O-:10].CC[CH2:13][CH2:14][O-:15].CC[CH2:18][CH2:19][O-:20].[Ti+4:21].C(O)CCC>C(O)C>[CH2:4]([O-:5])[CH3:3].[CH2:9]([O-:10])[CH3:8].[CH2:14]([O-:15])[CH3:13].[CH2:19]([O-:20])[CH3:18].[Ti+4:21] |f:0.1.2.3.4,7.8.9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Name
|
graphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a metathetical ligand exchange (room temperature decomposition)
|
Name
|
titanium tetraethanolate
|
Type
|
product
|
Smiles
|
C(C)[O-].C(C)[O-].C(C)[O-].C(C)[O-].[Ti+4]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |